(2S)-2-[4-(Difluoromethyl)phenyl]propan-1-ol
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Overview
Description
(2S)-2-[4-(Difluoromethyl)phenyl]propan-1-ol is an organic compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[4-(Difluoromethyl)phenyl]propan-1-ol typically involves the introduction of the difluoromethyl group into the phenyl ring. One common method is the difluoromethylation of aromatic compounds using difluoromethylation reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation . The reaction conditions often involve the use of metal-based catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[4-(Difluoromethyl)phenyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can lead to a variety of difluoromethylated derivatives .
Scientific Research Applications
(2S)-2-[4-(Difluoromethyl)phenyl]propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.
Industry: The compound is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-[4-(Difluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Difluoromethyl 2-pyridyl sulfone: Another compound with a difluoromethyl group, used in the synthesis of various organofluorine compounds.
α-Trifluoromethylstyrene derivatives: Versatile intermediates for the preparation of more complex fluorinated compounds.
Uniqueness
(2S)-2-[4-(Difluoromethyl)phenyl]propan-1-ol is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The presence of the difluoromethyl group enhances its stability and potential biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(2S)-2-[4-(difluoromethyl)phenyl]propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-7(6-13)8-2-4-9(5-3-8)10(11)12/h2-5,7,10,13H,6H2,1H3/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXLYAKTNHAWRW-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=C(C=C1)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC=C(C=C1)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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